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Compound of Interest

Compound Name: (S)-Methyl 3-hydroxybutanoate

Cat. No.: B1661976 Get Quote

An In-depth Technical Guide to (S)-Methyl 3-hydroxybutanoate for Researchers and Drug

Development Professionals

Introduction
(S)-Methyl 3-hydroxybutanoate, a chiral ester, is a pivotal building block in modern

asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where

it serves as a versatile precursor for a variety of complex, enantiomerically pure active

pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of

(S)-Methyl 3-hydroxybutanoate, including its chemical identity, physicochemical properties,

key synthetic methodologies, and significant applications in drug development.

Chemical Identity and Properties
(S)-Methyl 3-hydroxybutanoate is the (S)-enantiomer of methyl 3-hydroxybutyrate. Its

chemical structure consists of a four-carbon chain with a hydroxyl group at the C3 position and

a methyl ester at the C1 position. The stereochemistry at the C3 position is crucial for its

application as a chiral synthon.

CAS Number: 53562-86-0[1] Molecular Formula: C5H10O3[2]

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (S)-Methyl 3-
hydroxybutanoate is presented below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1661976?utm_src=pdf-interest
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-hydroxybutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/6950307
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://www.benchchem.com/product/b1661976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Physicochemical Properties

Property Value

Molecular Weight 118.13 g/mol [2]

Appearance Colorless to light yellow liquid

Density ~1.071 g/cm³

Boiling Point 158-160 °C at 760 mmHg

Refractive Index ~1.417-1.425

Table 2: Spectroscopic Data

Spectrum Data

¹H NMR
δ (ppm): ~4.21 (m, 1H), 3.71 (s, 3H), 2.49 (dd,

1H), 2.43 (dd, 1H), 1.23 (d, 3H)[3]

¹³C NMR δ (ppm): ~172.9, 64.2, 51.6, 42.7, 22.3

IR (Neat)

ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H

stretch), ~1740 (C=O stretch), ~1170 (C-O

stretch)

Mass Spec (EI) m/z: 103, 87, 74, 59, 45, 43

Synthesis of (S)-Methyl 3-hydroxybutanoate
The enantioselective synthesis of (S)-Methyl 3-hydroxybutanoate is critical for its use as a

chiral building block. Two of the most effective and widely used methods are asymmetric

hydrogenation of methyl acetoacetate and biocatalytic reduction.

Asymmetric Hydrogenation
The asymmetric hydrogenation of β-keto esters, such as methyl acetoacetate, is a powerful

method for producing chiral β-hydroxy esters with high enantioselectivity. The use of

Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by
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Noyori, is a hallmark of this approach. To obtain the (S)-enantiomer, the (S)-BINAP ligand is

employed.[4]
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or similar Ru-(S)-BINAP catalyst

H2 (Hydrogen Gas)

Methanol (Solvent)

(S)-Methyl
3-hydroxybutanoate

Asymmetric
Hydrogenation
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Asymmetric Hydrogenation Workflow

The following protocol is adapted from the Organic Syntheses procedure for the (R)-

enantiomer, by specifying the use of the (S)-BINAP ligand.[5]

Catalyst Preparation (in situ): A chiral Ru(II) catalyst is prepared from a suitable precursor,

such as [RuCl₂(benzene)]₂, and (S)-BINAP. The components are typically heated in a solvent

like toluene to form the active catalyst complex.

Hydrogenation: A pressure vessel (autoclave) is charged with methyl acetoacetate, the Ru-

(S)-BINAP catalyst (substrate-to-catalyst ratios of >1000 are common), and a solvent such

as methanol.[5]

The vessel is purged with argon and then pressurized with hydrogen gas (typically 4-100

atm).
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The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) until

hydrogen uptake ceases.

Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The

resulting crude product is then purified by distillation to yield (S)-Methyl 3-
hydroxybutanoate with high chemical purity and enantiomeric excess (>98% ee).

Biocatalytic Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis

of chiral alcohols. The reduction of methyl acetoacetate using baker's yeast (Saccharomyces

cerevisiae) or isolated ketoreductase enzymes is a well-established method.
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(S)-Methyl
3-hydroxybutanoate

Enzymatic
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Biocatalytic Reduction Workflow

Culture Preparation: A suspension of baker's yeast is prepared in lukewarm water, often with

the addition of sucrose or glucose as an energy source for the yeast.
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Substrate Addition: Methyl acetoacetate is added to the fermenting yeast suspension. The

concentration of the substrate is kept low to avoid toxicity to the yeast and to favor high

enantioselectivity.

Fermentation: The mixture is stirred at room temperature for 24-72 hours. The progress of

the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer

chromatography (TLC).

Work-up and Isolation: The yeast cells are removed by filtration (often with the aid of a filter

agent like Celite). The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄

or MgSO₄), and the solvent is evaporated. The product is then purified by distillation under

reduced pressure. This method typically yields the (S)-enantiomer with good to excellent

enantiomeric excess.

Applications in Drug Development and Natural
Product Synthesis
(S)-Methyl 3-hydroxybutanoate is a valuable C4 chiral building block for the synthesis of a

wide range of complex molecules.[6] Its bifunctional nature (hydroxyl and ester groups) allows

for a variety of chemical transformations, making it a versatile starting material.

HMG-CoA Reductase Inhibitors (Statins): The chiral β-hydroxy ester moiety is a key

structural feature in many statin drugs, which are used to lower cholesterol. (S)-4-chloro-3-

hydroxybutanoic acid methyl ester, a derivative readily synthesized from (S)-methyl 3-
hydroxybutanoate, is a key chiral intermediate in the synthesis of several statins.[7]

Natural Product Synthesis: It serves as a starting material in the total synthesis of various

natural products. For example, it has been used in the preparation of (-)-methyl elenolate, a

compound of interest for its biological activities.[8]

Ketone Body Esters: It is used in the synthesis of ketone body esters, such as (S)-3-

hydroxybutyryl-(S)-1,3-butanediol, which are being investigated for their potential

applications in nutrition and for treating certain medical conditions.[9]
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Other Pharmaceutical Intermediates: Its use extends to the synthesis of various other chiral

intermediates for APIs in different therapeutic areas, including cardiovascular and anti-

infective agents.

Conclusion
(S)-Methyl 3-hydroxybutanoate is a cornerstone chiral building block for the modern synthetic

chemist, particularly in the field of drug discovery and development. The availability of robust

and highly enantioselective synthetic methods, such as asymmetric hydrogenation and

biocatalysis, has made this synthon readily accessible. Its proven utility in the synthesis of

complex pharmaceuticals underscores its importance and ensures its continued relevance in

the development of new chemical entities. This guide has provided the core technical

information required by researchers and scientists to effectively utilize (S)-Methyl 3-
hydroxybutanoate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(S)-Methyl 3-hydroxybutanoate CAS number and
molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661976#s-methyl-3-hydroxybutanoate-cas-number-
and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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